Home > Products > Screening Compounds P59457 > N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide -

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide

Catalog Number: EVT-276519
CAS Number:
Molecular Formula: C22H20F2N4O2
Molecular Weight: 410.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is a synthetic, low molecular weight compound belonging to the class of non-zinc-binding MMP inhibitors. [] It has emerged as a promising candidate for the development of disease-modifying osteoarthritis drugs (DMOADs) due to its high selectivity for MMP-13, an enzyme implicated in the degradation of type II collagen, a key structural component of articular cartilage. []

Overview

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is a compound that belongs to the class of organic compounds known as pyrimidinecarboxylic acids and their derivatives. This compound is characterized by its pyrimidine ring structure, which is substituted with two 4-fluoro-3-methylbenzyl groups and two carboxamide functionalities. It has garnered attention in medicinal chemistry due to its potential applications in targeting specific biological pathways, particularly in cancer treatment.

Source and Classification

The compound is classified under several categories:

  • Kingdom: Organic compounds
  • Super Class: Organoheterocyclic compounds
  • Class: Diazines
  • Sub Class: Pyrimidines and pyrimidine derivatives
  • Direct Parent: Pyrimidinecarboxylic acids and derivatives

It can also be identified by its various chemical identifiers, including the Chemical Abstracts Service number (not available) and the International Union of Pure and Applied Chemistry name: N4,N6-bis[(3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide .

Synthesis Analysis

Methods and Technical Details

The synthesis of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide typically involves multi-step organic reactions. While specific synthetic routes may vary, they generally include:

  1. Formation of the Pyrimidine Core: The initial step often involves the synthesis of the pyrimidine ring through cyclization reactions involving appropriate precursors.
  2. Introduction of Carboxamide Groups: This can be achieved via acylation reactions where carboxylic acids are converted to amides using amines.
  3. Substitution Reactions: The introduction of the 4-fluoro-3-methylbenzyl groups can be accomplished through nucleophilic substitution reactions, where the benzyl groups are attached to nitrogen atoms on the pyrimidine ring.

These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular formula for N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is C22H20F2N4O2C_{22}H_{20}F_{2}N_{4}O_{2}. The structure features:

  • A central pyrimidine ring.
  • Two carboxamide functional groups located at the 4 and 6 positions of the pyrimidine.
  • Two 4-fluoro-3-methylbenzyl substituents at the nitrogen positions (N4 and N6).

The structural representation can be summarized as follows:

Structure CC1 CC CNC O C2 CC NC N2 C O NCC2 CC CC C C2 CC C1\text{Structure }\text{CC1 CC CNC O C2 CC NC N2 C O NCC2 CC CC C C2 CC C1}

This structure indicates a complex arrangement that may influence its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide has been studied for its reactivity in various chemical environments. Notably, it exhibits potential as a DNA-damaging agent in cancer therapy. The compound may interact with DNA through mechanisms similar to other alkylating agents, leading to cross-linking or strand breaks.

Key reactions include:

  • Alkylation of DNA: The compound may form covalent bonds with nucleophilic sites on DNA bases, leading to cytotoxic effects.
  • Hydrolysis: Under certain conditions, the amide bonds may undergo hydrolysis, affecting the stability and reactivity of the compound.

These reactions are critical for understanding how this compound can be utilized in therapeutic contexts .

Mechanism of Action

Process and Data

The mechanism of action for N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide primarily revolves around its ability to induce DNA damage. Upon entering a cell, it interacts with cellular machinery involved in DNA replication and repair:

  1. DNA Binding: The compound binds to specific sites on DNA, often at guanine bases.
  2. Cross-Linking: It may form intra-strand or inter-strand cross-links which prevent proper DNA separation during replication.
  3. Cell Cycle Arrest: This binding leads to disruptions in cell cycle progression, ultimately triggering apoptosis or programmed cell death.

This mechanism aligns with findings from studies on similar compounds that exhibit cytotoxic properties through DNA interaction .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

Chemical properties include:

  • Stability: The compound's stability under physiological conditions is crucial for its efficacy as a therapeutic agent.
  • Reactivity: Its reactivity profile suggests potential interactions with various biological macromolecules.

These properties are essential for evaluating the compound's suitability for pharmaceutical applications .

Applications

Scientific Uses

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide has promising applications in:

  • Cancer Therapy: Due to its ability to damage DNA selectively in cancer cells, it is being investigated as a potential anti-cancer agent.
  • Biochemical Research: It serves as a tool for studying cellular responses to DNA damage and repair mechanisms.

Continued research into this compound could lead to advancements in targeted therapies for various malignancies .

Mechanistic Insights into MMP-13 Inhibition

Allosteric Modulation of MMP-13 Catalytic Domain via Exosite Binding

N⁴,N⁶-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide (designated DB04760 or MMP-13 Inhibitor, CAS 544678-85-5) exerts its inhibitory effect through highly specific binding to an allosteric exosite within the catalytic domain of MMP-13. Structural analyses reveal that the compound docks deeply into the S1' specificity loop (residues 241–251), a unique secondary binding pocket distinct from the catalytic zinc center [2] [5]. This exosite exhibits structural plasticity in MMP-13, adopting a conformation that accommodates the symmetrical pyrimidine dicarboxamide scaffold through:

  • Hydrophobic interactions between the 4-fluoro-3-methylbenzyl moieties and subsites S1' and S2'
  • π-stacking of the central pyrimidine ring with Tyr244
  • Hydrogen bonding between carboxamide groups and backbone atoms of Leu188 and Ala191 [8]

The molecular dimensions of this inhibitor (MW 410.4 g/mol) precisely match the MMP-13 S1' pocket depth (≈12Å), enabling optimal van der Waals contacts unavailable in other MMP isoforms [5]. This exosite binding induces conformational rearrangement of the catalytic domain, distorting the zinc-coordinating histidine triad and collagen-binding groove without direct metal chelation [2] [8].

Table 1: Key Structural Interactions in MMP-13 Exosite Binding

Compound RegionMMP-13 ResidueInteraction TypeBinding Energy Contribution
Pyrimidine ringTyr244Face-to-face π-stacking-3.2 kcal/mol
Fluorobenzyl groupLeu188Hydrophobic packing-2.8 kcal/mol
Carboxamide linkerAla191H-bond (backbone NH)-1.9 kcal/mol
Methyl groupsVal215/Pro221Steric complementarity-1.5 kcal/mol

Selectivity Profiling Against MMP Family Isoforms

The inhibitor exhibits exceptional isoform selectivity attributable to structural divergence in exosite architecture across the MMP family. Enzymatic profiling demonstrates potent inhibition of MMP-13 (IC₅₀ = 8 nM) with >10,000-fold selectivity over MMP-1, -2, -3, -7, -8, -9, -10, -12, -14, and -16 when tested at 100 μM [4] [8]. Three key determinants underpin this selectivity profile:

  • S1' pocket depth: MMP-13 possesses a deeper S1' subsite (12.4Å) compared to MMP-1 (9.8Å) and MMP-8 (10.2Å), accommodating the extended fluorobenzyl groups [2]
  • Leu188 side chain: This residue in MMP-13 forms a hydrophobic clamp absent in other MMPs, enabling tight binding to 3-methyl substituents [5]
  • Loop flexibility: The MMP-13 S1' loop exhibits greater conformational plasticity than rigid counterparts in MMP-14 and MMP-16 [2] [5]

Notably, MMP-2 and MMP-9 exhibit <15% inhibition even at 10 μM inhibitor concentrations due to steric obstruction by their shallower S1' pockets and charged residues at position 188 [4] [8]. This selectivity profile circumvents musculoskeletal syndrome (MSS) associated with broad-spectrum MMP inhibitors, as MSS correlates strongly with MMP-1 and ADAM17 inhibition [2].

Table 2: Selectivity Profile Across MMP Isoforms

MMP IsoformIC₅₀ (μM)Selectivity Ratio (vs. MMP-13)Structural Selectivity Determinant
MMP-130.0081.0Deep S1' pocket, Leu188
MMP-1>100>12,500Shallow S1', Tyr188
MMP-2>100>12,500Charged S1' entrance
MMP-3>100>12,500Trp188 steric gate
MMP-7>100>12,500Narrow S1' diameter
MMP-812.51,562Intermediate depth, Leu188B
MMP-9>100>12,500Constricted S1' loop
MMP-14>50>6,250Membrane-proximal occlusion

Non-Zinc-Chelating Inhibition Mechanisms and Structural Cooperativity

Unlike conventional MMP inhibitors employing hydroxamic acid zinc-chelators, this pyrimidine dicarboxamide exhibits a unique zinc-independent mechanism confirmed through crystallographic and biochemical studies [5] [8]. Key mechanistic features include:

  • Absence of zinc coordination: Electron density maps show >5Å separation between inhibitor atoms and the catalytic zinc ion, with no ligand atoms capable of metal chelation [8]
  • Allosteric substrate exclusion: Binding induces a 15° tilt in helix B (residues 162–170), distorting the collagen-binding groove and preventing triple-helical substrate docking [2]
  • Positive cooperativity: Synergistic inhibition occurs with compound Q1/20 (Kₐ = 1.8 μM), where simultaneous binding to S1' and S1/S2* subsites enhances MMP-13 affinity 12-fold compared to either compound alone [2]

Metalloproteinase inhibition kinetics reveal non-competitive behavior with respect to collagen-mimetic substrates, consistent with an allosteric mechanism [5]. This is further evidenced by deuterium substitution studies (AQU-019 analog) showing preserved inhibition potency despite altered metabolic stability, confirming that binding depends on steric complementarity rather than electronic interactions [5]. The compound's symmetrical structure (C₂ symmetry) enables bivalent exosite engagement, with crystallographic B-factors indicating reduced S1' loop mobility upon inhibitor binding [8].

Properties

Product Name

N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide

IUPAC Name

4-N,6-N-bis[(4-fluoro-3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide

Molecular Formula

C22H20F2N4O2

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C22H20F2N4O2/c1-13-7-15(3-5-17(13)23)10-25-21(29)19-9-20(28-12-27-19)22(30)26-11-16-4-6-18(24)14(2)8-16/h3-9,12H,10-11H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

PYFRREJCFXFNRR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC(=C(C=C3)F)C)F

Solubility

Soluble in DMSO

Synonyms

MMP-13 Inhibitor; MMP 13 Inhibitor; MMP13 Inhibitor

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC(=C(C=C3)F)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.